molecular formula C9H12ClNO B13057419 (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13057419
M. Wt: 185.65 g/mol
InChI Key: JIGCEWSKWRTWIN-LURJTMIESA-N
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Description

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement. Such compounds are often of interest in various fields, including medicinal chemistry and organic synthesis, due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Chloro-4-methoxyphenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

    1-(2-Chloro-4-methoxyphenyl)ethan-1-thiol: A related compound with a thiol group instead of an amine.

Uniqueness

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and reactivity compared to its enantiomer or other related compounds.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

JIGCEWSKWRTWIN-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)N

Origin of Product

United States

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